molecular formula C18H15ClN2O2 B2484941 2-[5-(4-Chlorophenyl)-2-methylpyrimidin-4-yl]-5-methoxyphenol CAS No. 678189-82-7

2-[5-(4-Chlorophenyl)-2-methylpyrimidin-4-yl]-5-methoxyphenol

Cat. No.: B2484941
CAS No.: 678189-82-7
M. Wt: 326.78
InChI Key: PGXWGFDPQCIAEQ-UHFFFAOYSA-N
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Description

2-[5-(4-Chlorophenyl)-2-methylpyrimidin-4-yl]-5-methoxyphenol is a complex organic compound that features a pyrimidine ring substituted with a chlorophenyl group and a methoxyphenol group

Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors

Mode of Action

It’s known that similar compounds interact with their targets, causing changes at the molecular level . The specific interactions and resulting changes for this compound require further investigation.

Biochemical Pathways

Compounds with similar structures have been found to possess various biological activities, affecting multiple pathways . More research is needed to elucidate the specific pathways affected by this compound.

Pharmacokinetics

Similar compounds have been found to have good kinetic solubilities and were metabolically stable in vitro . These properties impact the bioavailability of the compound, determining how effectively it can exert its effects in the body.

Result of Action

Similar compounds have shown potent in vitro activities . The specific effects of this compound at the molecular and cellular level require further investigation.

Preparation Methods

The synthesis of 2-[5-(4-Chlorophenyl)-2-methylpyrimidin-4-yl]-5-methoxyphenol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine core, followed by the introduction of the chlorophenyl and methoxyphenol groups. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions for cost-effectiveness and efficiency.

Chemical Reactions Analysis

2-[5-(4-Chlorophenyl)-2-methylpyrimidin-4-yl]-5-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride, the compound can be reduced to its corresponding alcohols or amines.

    Substitution: Halogenation, nitration, and sulfonation reactions can introduce new functional groups into the molecule. Common reagents include halogens, nitric acid, and sulfuric acid.

    Coupling Reactions: Suzuki-Miyaura or Heck coupling reactions can be used to form carbon-carbon bonds, expanding the molecular framework.

Scientific Research Applications

2-[5-(4-Chlorophenyl)-2-methylpyrimidin-4-yl]-5-methoxyphenol has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Industry: It can be used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar compounds to 2-[5-(4-Chlorophenyl)-2-methylpyrimidin-4-yl]-5-methoxyphenol include other pyrimidine derivatives with different substituents. These compounds may share similar chemical properties but differ in their biological activities and applications. For example:

    2-[5-(4-Chlorophenyl)-2-methylpyrimidin-4-yl]-5-hydroxyphenol: Similar structure but with a hydroxyl group instead of a methoxy group, potentially altering its reactivity and biological activity.

    2-[5-(4-Chlorophenyl)-2-methylpyrimidin-4-yl]-5-ethoxyphenol: An ethoxy group instead of a methoxy group, which may affect its solubility and interaction with biological targets.

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its chemical and biological properties.

Properties

IUPAC Name

2-[5-(4-chlorophenyl)-2-methylpyrimidin-4-yl]-5-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2/c1-11-20-10-16(12-3-5-13(19)6-4-12)18(21-11)15-8-7-14(23-2)9-17(15)22/h3-10,22H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGXWGFDPQCIAEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)C2=C(C=C(C=C2)OC)O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49647044
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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